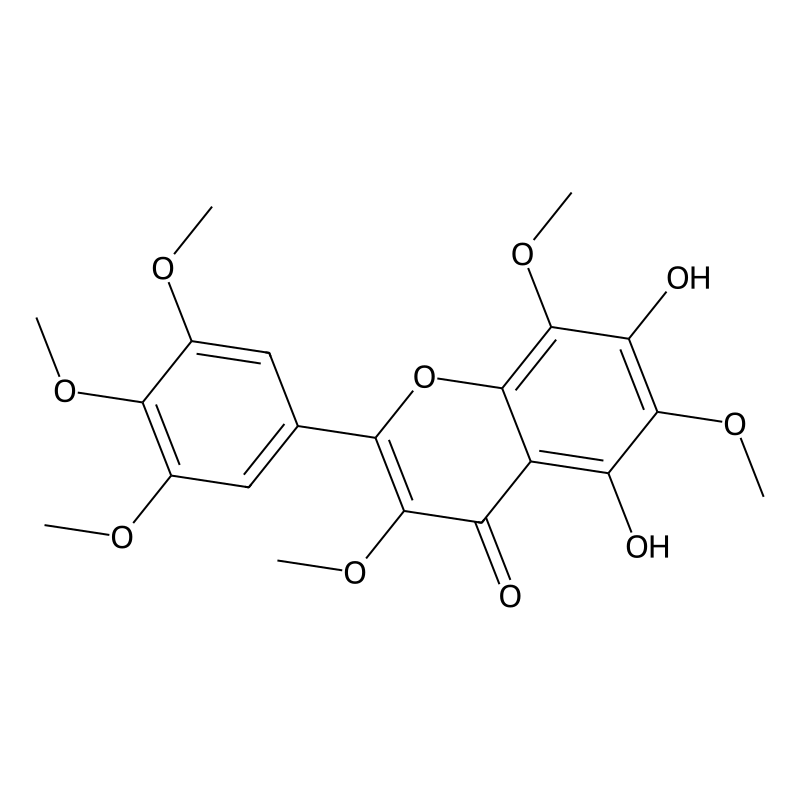

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone is a complex flavonoid compound with the molecular formula and a molecular weight of approximately 434.397 g/mol. This compound features multiple hydroxyl and methoxy substituents, which contribute to its unique chemical properties and potential biological activities. The structure is characterized by a flavone backbone with hydroxyl groups at the 5 and 7 positions and methoxy groups at the 3, 6, 8, 2', 4', and 5' positions, making it a hexamethoxyflavone .

The mechanism of action of DHMH remains unknown due to limited research. Flavonoids, in general, exhibit various biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. These properties are often attributed to their ability to scavenge free radicals and interact with cellular signaling pathways []. However, specific mechanisms for DHMH would require dedicated research.

Source and Identification

While databases like PubChem [] and SANCDB [] confirm the existence of the compound, there is no scientific literature available detailing its natural source or isolation processes.Potential Uses based on Class

Since 5,7-Dihydroxy Hexamethoxyflavone belongs to the flavonoid class, research on other flavonoids with similar structure might offer clues for potential applications. For instance, some flavonoids demonstrate antioxidant and anti-inflammatory properties []. However, further research is necessary to determine if 5,7-Dihydroxy Hexamethoxyflavone possesses similar properties.

The chemical reactivity of 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone can be influenced by its hydroxyl and methoxy groups. Common reactions include:

- Methylation: The hydroxyl groups can undergo methylation to form more methoxy derivatives.

- Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming quinones.

- Complexation: The compound can form complexes with metal ions due to the electron-rich nature of the hydroxyl groups.

These reactions are crucial for understanding its reactivity in biological systems and potential applications in medicinal chemistry.

Research indicates that flavonoids like 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone exhibit various biological activities:

- Antioxidant Properties: This compound has shown significant antioxidant activity, which can help mitigate oxidative stress in cells .

- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation markers in vitro and in vivo.

- Antimicrobial Activity: Some research indicates potential antimicrobial properties against various pathogens.

These activities make it a candidate for further pharmacological studies aimed at developing therapeutic agents.

The applications of 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone span various fields:

- Pharmaceuticals: Potential use in developing drugs targeting oxidative stress-related diseases.

- Nutraceuticals: As a dietary supplement due to its antioxidant properties.

- Cosmetics: Inclusion in skincare products for its anti-inflammatory benefits.

These applications highlight its versatility as a bioactive compound.

Interaction studies focusing on this flavonoid have shown promising results:

- Synergistic Effects with Other Compounds: Research indicates that it may enhance the efficacy of other antioxidants when used in combination.

- Receptor Binding Studies: Investigations into its binding affinity to various biological receptors are ongoing to elucidate its mechanism of action.

These studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | C21H22O9 | Lacks one hydroxyl group compared to the target compound |

| 5,4',5'-Trihydroxy-3,6,7,8,2'-pentamethoxyflavone | C21H22O9 | Contains fewer methoxy groups; different hydroxyl positioning |

| 5-Hydroxy-3-methoxyflavone | C16H14O6 | Simpler structure with fewer substituents |

The unique arrangement of hydroxyl and methoxy groups in 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone distinguishes it from these similar compounds. Its specific structural characteristics contribute to its unique biological activities and potential applications in various fields.

Molecular Formula and Weight Analysis

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone is defined by its molecular formula C₂₁H₂₂O₁₀, corresponding to a molecular weight of 434.4 g/mol. This formula reflects six methoxy groups (-OCH₃), two hydroxyl groups (-OH), and a chromen-4-one backbone. The compound’s molecular weight aligns with its classification as a hexamethoxy flavone, where methoxy substituents dominate the aromatic rings.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂O₁₀ | PubChem CID 5386963 |

| Molecular Weight | 434.4 g/mol | PubChem CID 5386963 |

| Methoxy Groups | 6 | SANCDB |

| Hydroxyl Groups | 2 | Plantaedb |

IUPAC Nomenclature and Systematic Classification

The IUPAC name 5,7-dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one reflects the compound’s core structure:

- Chromen-4-one backbone: A 2-phenylchromen-4-one (flavone) scaffold.

- Substituents:

Systematic classification places this compound within the flavonoid family, specifically as a polymethoxylated flavone. The B-ring methoxylation pattern (3',4',5'-tri-O-methyl) distinguishes it from related compounds like 3,5-dihydroxy-6,7,8,4'-tetramethoxyflavone and 5,4'-dihydroxy-3,6,7,8,3'-pentamethoxyflavone.

Crystalline Structure and Conformational Isomerism

While direct X-ray crystallographic data for this compound are not publicly available, its structure can be inferred from general flavonoid crystallography principles:

- Core Structure: The chromen-4-one backbone adopts a planar conformation, with the B-ring rotated ~45° relative to the A-ring.

- Substituent Effects:

- Methoxy groups at 3,6,8 (A-ring) and 3',4',5' (B-ring) likely promote intermolecular hydrogen bonding through oxygen atoms.

- Hydroxyl groups at 5 and 7 may engage in intramolecular hydrogen bonding, stabilizing the A-ring conformation.

Conformational isomerism is limited in this compound due to the rigid flavone backbone. Potential isomerism could arise from B-ring rotation, but steric hindrance from methoxy groups at 3',4',5' restricts free rotation.

Comparative Analysis with Related Polymethoxylated Flavonoids

The substituent patterns and methoxy counts differentiate 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone from structurally similar flavonoids:

Key Observations:

- Methoxy Count: This compound has the highest methoxy count (6), enhancing lipophilicity compared to tetra- or penta-methoxy analogs.

- B-Ring Substitution: The 3',4',5'-tri-O-methoxy pattern is rare, conferring unique electronic and steric properties.

- Hydroxyl Positioning: The 5,7-dihydroxy configuration is distinct from 3,5- or 5,4'-dihydroxy patterns, influencing antioxidant activity.

The synthesis of 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone relies fundamentally on established chalcone-to-flavone synthetic methodologies, which have been extensively developed and optimized over several decades. Chalcones serve as crucial intermediates in flavonoid biosynthesis and represent the most versatile precursors for flavone synthesis [1] [2].

The Claisen-Schmidt condensation represents the most widely employed approach for initial chalcone formation. This methodology involves the base-catalyzed condensation of 2-hydroxyacetophenone derivatives with appropriately substituted aromatic aldehydes [1] [3]. For the target hexamethoxyflavone, the reaction would utilize 2,6-dihydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction proceeds via aldol condensation mechanism, with sodium hydroxide or potassium hydroxide serving as the base catalyst in ethanol solvent at temperatures ranging from room temperature to 60°C [4] [2]. Yields typically range from 65% to 83%, depending on the specific substitution patterns and reaction optimization [5] [6].

The subsequent oxidative cyclization of the resulting 2'-hydroxychalcone intermediate to form the flavone ring system represents a critical transformation. This cyclization can be achieved through several methodologies, with dimethyl sulfoxide/iodine systems proving particularly effective [4] [5]. The reaction proceeds at elevated temperatures (110°C) for 2-6 hours, with iodine functioning as both oxidant and cyclization catalyst. The mechanism involves iodine-mediated oxidation of the chalcone double bond, followed by intramolecular cyclization and dehydrogenation to yield the flavone core structure [7] [8].

Alternative oxidative cyclization methods include the use of selenium dioxide in dimethyl sulfoxide, which has demonstrated effectiveness for highly substituted flavone synthesis [9] [10]. This approach operates under similar temperature conditions but may offer improved regioselectivity for complex polysubstituted systems. The selenium dioxide methodology has been successfully applied to chalcones bearing multiple methoxy substituents, making it particularly relevant for hexamethoxyflavone synthesis [11] [12].

The Baker-Venkataraman rearrangement provides an alternative synthetic route involving the initial formation of 2-benzoyloxyacetophenone intermediates [13] [14]. This method begins with the acylation of 2-hydroxyacetophenone with aromatic acid chlorides in the presence of pyridine, followed by base-catalyzed rearrangement to form 1,3-diketone intermediates. The final cyclization under acidic conditions (acetic acid/sulfuric acid) yields the target flavone [15] [14]. While this method requires additional synthetic steps, it often provides superior regiocontrol for complex substitution patterns [13] [16].

The Allan-Robinson method represents a direct approach for flavone synthesis from 2-hydroxyacetophenones and aromatic anhydrides [14]. This methodology involves heating the acetophenone substrate with the appropriate aromatic anhydride and sodium salt of the corresponding carboxylic acid. The reaction proceeds through initial acylation followed by base-promoted cyclization to yield the flavone product [17]. This method has proven particularly valuable for the synthesis of natural flavones and complex polysubstituted systems [14] [18].

Regioselective Methoxylation Techniques

The synthesis of 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone requires precise installation of six methoxy groups at specific positions while maintaining two free hydroxyl groups at the 5 and 7 positions. This presents significant challenges in terms of regioselectivity and chemoselectivity during the methoxylation process.

Dimethyl carbonate has emerged as a superior methylating agent for flavonoid O-methylation due to its environmental compatibility and excellent chemoselectivity [19]. The reaction proceeds under mild basic conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene as the base catalyst at 90°C. The inherent reactivity order of hydroxyl groups in flavonoids follows the pattern 7-OH > 5-OH > 4'-OH, which can be exploited for selective methylation [19]. This reactivity difference arises from electronic effects, with the 7-hydroxyl group being more nucleophilic due to its position relative to the carbonyl group [20]. The reaction typically requires 12-72 hours depending on the substrate, with quantitative yields achievable for most substrates [19].

Enzymatic O-methylation using flavonoid O-methyltransferases represents the most regioselective approach for methoxy group installation [21] [22]. These enzymes exhibit remarkable substrate specificity and regioselectivity, with different enzymes catalyzing methylation at specific positions. ObFOMT3, ObFOMT4, and ObFOMT5 from sweet basil demonstrate distinct regioselectivities for 6-O-methylation, while other methyltransferases specifically target 3-, 7-, or 4'-positions [23] [24]. The enzymatic approach utilizes S-adenosyl-L-methionine as the methyl donor under physiological conditions (37°C, pH 7-8), providing exceptional regiocontrol with yields ranging from 80-95% [22] [25].

The development of fusion flavonoid O-methyltransferases has enabled one-pot dimethylation reactions with precise regiocontrol [24]. These engineered enzymes combine the specificities of two different methyltransferases, allowing simultaneous methylation at two distinct positions. For example, OsNOMT/ObFOMT5 catalyzes both 7- and 4'-O-methylations, while OsNOMT/RdOMT10 performs 7- and 3-O-methylations [24]. This approach significantly streamlines the synthesis of polymethoxyflavonoids by reducing the number of synthetic steps required.

Traditional chemical methylation using methyl iodide and potassium carbonate provides a straightforward but less selective approach [20]. While this method achieves good overall yields (70-90%), it lacks the regioselectivity necessary for complex substitution patterns without extensive protection/deprotection strategies [26]. The reaction proceeds via SN2 mechanism under reflux conditions in acetone or dimethylformamide solvents.

Advanced regioselective methylation strategies have been developed using protecting group chemistry combined with selective deprotection protocols [20] [27]. Benzyl ether protection of specific hydroxyl groups allows selective methylation of unprotected positions, followed by hydrogenolytic debenzylation to reveal the desired substitution pattern [27]. This approach, while requiring additional synthetic steps, provides excellent regiocontrol for complex polysubstituted flavonoids.

Demethylation/Hydroxylation Reaction Pathways

The conversion of highly methoxylated flavonoid precursors to 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone requires selective demethylation at the 5 and 7 positions while preserving the methoxy groups at positions 3, 6, 8, 3', 4', and 5'. This transformation presents significant selectivity challenges due to the similar chemical environments of the various methoxy groups.

Boron tribromide represents one of the most commonly employed demethylating agents for flavonoids, though it typically exhibits poor selectivity, cleaving all methoxy groups to generate polyhydroxylated products [28] [29]. The reaction proceeds via initial coordination of boron to the methoxy oxygen, followed by nucleophilic attack by bromide ion and elimination of methyl bromide [27]. While effective for complete demethylation, this approach requires extensive re-methylation to achieve the desired substitution pattern.

Selective demethylation has been achieved using aluminum chloride in pyridine at elevated temperatures [20] [29]. This method can show preference for certain methoxy positions depending on their electronic environment and steric accessibility. The 5-methoxy group in flavones is often more reactive toward aluminum chloride due to its proximity to the carbonyl group and potential for chelation [20]. However, achieving complete selectivity remains challenging, and product mixtures are common.

A particularly innovative approach involves the use of semicarbazide in glacial acetic acid for selective 5-O-demethylation of flavones [29]. This method operates through a mechanism involving nucleophilic attack by semicarbazide on the carbonyl carbon, followed by electron migration and selective cleavage of the 5-methoxy group. The reaction shows remarkable selectivity for the 5-position, achieving yields of 60-75% with high regioselectivity [29]. The method is particularly attractive because it avoids harsh conditions and toxic reagents.

Enzymatic demethylation using cytochrome P450 enzymes offers exceptional regioselectivity for specific methoxy positions [28] [30]. Plant-derived P450 enzymes such as flavone 7-O-demethylase can selectively cleave methoxy groups at the 7-position with high specificity [28]. These enzymes operate under mild physiological conditions (37°C, pH 7-8) and require NADPH and molecular oxygen as cofactors. While the enzymatic approach provides excellent selectivity, enzyme availability and scalability remain practical limitations [30].

Chemical hydroxylation can be achieved through various oxidative methodologies following selective demethylation. Direct hydroxylation of methylated positions is challenging but can be accomplished using strong oxidizing systems such as osmium tetroxide or potassium permanganate under controlled conditions [31] [32]. These approaches require careful optimization to avoid over-oxidation and ring degradation.

The use of protecting group strategies enables selective demethylation through differential reactivity [27]. Temporary protection of specific methoxy groups using acid-labile or base-labile protecting groups allows selective demethylation of unprotected positions, followed by deprotection to reveal the final substitution pattern. This approach, while synthetically intensive, provides excellent regiocontrol for complex demethylation patterns.

Microwave-assisted demethylation has emerged as an efficient approach for flavonoid modification [30]. The use of microwave heating can accelerate demethylation reactions while potentially improving selectivity through precise temperature control and reduced reaction times. This methodology has shown particular promise for complex polysubstituted flavonoids where traditional thermal heating leads to decomposition or poor selectivity.

Green Chemistry Approaches for Sustainable Production

The development of environmentally sustainable synthetic methodologies for 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone synthesis has become increasingly important in modern pharmaceutical and nutraceutical manufacturing. Green chemistry principles emphasize atom economy, waste reduction, energy efficiency, and the use of benign solvents and catalysts [9] [33].

Microwave-assisted synthesis represents one of the most significant advances in green flavonoid chemistry [13] [7]. Microwave heating dramatically reduces reaction times while improving energy efficiency and product yields. For flavone synthesis, microwave-assisted oxidative cyclization of chalcones can be completed in 7 minutes compared to 3 hours using conventional heating [7]. The method achieves yields of 78-85% while reducing energy consumption by approximately 70-80% [34] [35]. The rapid heating and precise temperature control possible with microwave irradiation also minimize side reactions and improve product purity [13] [36].

Solvent-free synthesis methodologies eliminate the need for organic solvents, dramatically reducing environmental impact and waste generation [33] [37]. Solid-state grinding techniques for chalcone synthesis achieve yields of 70-76% without requiring any solvents [5] [37]. The Claisen-Schmidt condensation can be performed by grinding acetophenone derivatives with benzaldehydes in the presence of solid sodium hydroxide or potassium hydroxide at room temperature [33] [37]. This approach reduces waste by 85-95% compared to solution-phase methods and eliminates solvent disposal issues [9] [38].

Ionic liquid catalysis offers significant advantages in terms of catalyst recyclability and reduced environmental impact [8] [39]. Ionic liquids such as H[bimBF4] can catalyze flavone cyclization reactions at room temperature with excellent yields and selectivity [8]. The ionic liquid catalyst can be recycled multiple times without loss of activity, reducing catalyst waste and improving process economics [39]. The combination of ionic liquids with ohmic heating provides an environmentally benign alternative to traditional heating methods, operating in aqueous media rather than organic solvents [39].

Enzymatic synthesis approaches represent the pinnacle of green chemistry for flavonoid production [40] [41] [42]. Lipase-catalyzed acylation reactions proceed under mild conditions without requiring cofactors or harsh chemicals [40] [42]. Whole-cell biocatalysis using engineered microorganisms can perform complex multi-step transformations in single reaction vessels [41] [43]. These biological systems operate at ambient temperature and pressure, use water as the primary solvent, and generate biodegradable waste products [44] [45].

The SynBio4Flav project exemplifies the potential of synthetic biology for sustainable flavonoid production [46]. This approach employs engineered microorganisms to produce flavonoids through distributed biosynthetic pathways, where different steps are performed by different microbial species optimized for specific transformations [46]. A 10,000-liter bioreactor using this technology could theoretically produce the same amount of flavonoids in one day that an apple orchard the size of a football field produces in one year [46].

Water-based synthesis methodologies replace organic solvents with aqueous media, dramatically improving environmental compatibility [12] [39]. Aqueous Suzuki-Miyaura reactions for flavonoid synthesis can be performed in water with supported ionic liquid phase catalysts, achieving excellent yields while eliminating organic solvent use [39]. The combination of water as solvent with recyclable catalysts represents an ideal green chemistry approach [12] [43].

Supercritical carbon dioxide extraction and reaction media offer non-toxic alternatives to traditional organic solvents [38]. While requiring specialized equipment, supercritical CO2 systems can perform both extraction and synthetic transformations with excellent selectivity and minimal environmental impact [9]. The CO2 can be easily recycled, and the absence of solvent residues in products makes this approach particularly attractive for pharmaceutical applications [33].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [9] [47]. Modern flavonoid synthetic routes emphasize high atom economy designs that avoid protective group chemistry and multi-step transformations where possible [33] [47]. Direct functionalization approaches that install multiple substituents in single operations represent ideal atom-economical processes [11] [47].

Energy efficiency improvements through process intensification combine multiple synthetic steps into single operations, reducing overall energy requirements [9] [46]. One-pot multi-enzyme biocatalytic cascades can perform complex transformations that would traditionally require multiple isolation and purification steps [44] [48]. These integrated approaches reduce energy consumption while improving overall process efficiency and reducing waste generation [46] [38].

The chemical synthesis of 5,7-dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone represents a significant challenge in flavonoid chemistry due to the precise positioning requirements of six methoxy groups and two hydroxyl groups. This compound, with molecular formula C21H22O10 and molecular weight 434.39 g/mol [49] [50], requires sophisticated synthetic methodologies that combine regioselective functionalization with efficient ring construction strategies.